molecular formula C10H7BrN2O B1611162 Ethanone, 2-bromo-1-(2-quinoxalinyl)- CAS No. 35970-57-1

Ethanone, 2-bromo-1-(2-quinoxalinyl)-

Cat. No.: B1611162
CAS No.: 35970-57-1
M. Wt: 251.08 g/mol
InChI Key: HRIXVUVGGDZTQE-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2-quinoxalinyl)- is a chemical compound with the CAS number 35970-57-1 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalytic method for the synthesis of a class of hydrazine derivatives has been described . This method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .


Molecular Structure Analysis

While specific structural data for Ethanone, 2-bromo-1-(2-quinoxalinyl)- was not found, similar compounds such as 2-Bromo-1-(2-methylphenyl)ethanone have been analyzed .


Chemical Reactions Analysis

The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanone, 2-bromo-1-(2-quinoxalinyl)- include its molecular structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Safety and Hazards

While specific safety data for Ethanone, 2-bromo-1-(2-quinoxalinyl)- was not found, similar compounds such as Bromo-2-phenylacetophenone are known to cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for research on Ethanone, 2-bromo-1-(2-quinoxalinyl)- and similar compounds could include further exploration of their synthesis methods, potential biological activities, and safety profiles .

Properties

IUPAC Name

2-bromo-1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXVUVGGDZTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510174
Record name 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-57-1
Record name 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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